7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative featuring:
- A 2,3-dimethoxyphenyl group at position 5.
- A 2-methoxyphenyl substituent at position 2.
- A pyridin-3-yl carboxamide moiety at position 4.
- A methyl group at position 3.
This structure is synthesized via multi-component Biginelli-like heterocyclization, analogous to methods described in , and 4 .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-22(26(34)30-17-9-8-14-28-15-17)23(19-11-7-13-21(36-3)24(19)37-4)33-27(29-16)31-25(32-33)18-10-5-6-12-20(18)35-2/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUKBWXYYOAPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 498.54 g/mol. The structural features include:
- Triazole and pyrimidine rings , which are known for their biological significance.
- Dimethoxyphenyl and methoxyphenyl substituents , enhancing lipophilicity and potentially improving bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the one have been shown to inhibit dihydrofolate reductase (DHFR) and various kinases, which are critical in cancer cell proliferation.
- Mechanism of Action : The inhibition of DHFR disrupts nucleotide synthesis, leading to impaired DNA replication in cancer cells. Additionally, kinase inhibitors can block signaling pathways that promote tumor growth and survival.
Case Study: Cytotoxicity Assays
A study evaluating various triazolopyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines:
- HepG2 (liver cancer) : IC50 values ranged from 0.25 μM to 10 μM for structurally related compounds.
- MCF7 (breast cancer) : Some derivatives exhibited GI50 values between 0.49 μM and 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored extensively. The presence of the pyridine moiety is thought to contribute to enhanced antimicrobial activity.
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.
Research Findings
A recent evaluation showed that certain triazolopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Compounds within this chemical class have also been assessed for their antioxidant capabilities, which are crucial for protecting cells from oxidative stress.
- Evaluation Method : DPPH radical scavenging assays are commonly used to measure antioxidant activity.
Results
Research indicates that some derivatives can significantly reduce DPPH radical levels, suggesting effective antioxidant properties .
Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | |
| Kinase inhibition | ||
| Antimicrobial | Disruption of bacterial metabolism | |
| Antioxidant | DPPH radical scavenging |
Cytotoxicity Data
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences and similarities with compounds from the evidence:
Key Observations:
- Substituent Effects: Methoxy vs. Hydroxyl: The target compound’s methoxy groups (electron-donating) may enhance lipid solubility compared to hydroxyl-containing analogs (e.g., ), which favor H-bonding . Pyridine vs. Steric Effects: The 2,3-dimethoxyphenyl group at position 7 introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs like 5j .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
